Benzothiazol-2-yl-(Z)-2-trityloxyimino-2-(2-aminothiazole-4-yl-)thioacetate
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Overview
Description
Benzothiazol-2-yl-(Z)-2-trityloxyimino-2-(2-aminothiazole-4-yl-)thioacetate is a complex organic compound with a molecular formula of C₁₃H₁₀N₄O₂S₃ This compound is known for its unique structure, which includes a benzothiazole ring and a thiazole ring, connected through a trityloxyimino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzothiazol-2-yl-(Z)-2-trityloxyimino-2-(2-aminothiazole-4-yl-)thioacetate typically involves the following steps:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of o-aminothiophenol with carbon disulfide and an appropriate oxidizing agent.
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea.
Coupling of the Rings: The benzothiazole and thiazole rings are then coupled using a trityloxyimino group under specific reaction conditions, such as the presence of a base and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Benzothiazol-2-yl-(Z)-2-trityloxyimino-2-(2-aminothiazole-4-yl-)thioacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines .
Scientific Research Applications
Benzothiazol-2-yl-(Z)-2-trityloxyimino-2-(2-aminothiazole-4-yl-)thioacetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzothiazol-2-yl-(Z)-2-trityloxyimino-2-(2-aminothiazole-4-yl-)thioacetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparison with Similar Compounds
Similar Compounds
- Benzothiazol-2-yl-(Z)-2-methoxyimino-2-(2-aminothiazole-4-yl-)thioacetate
- S-2-Benzothiazolyl 2-amino-α-(methoxyimino)-4-thiazolethiolacetate
Uniqueness
Benzothiazol-2-yl-(Z)-2-trityloxyimino-2-(2-aminothiazole-4-yl-)thioacetate is unique due to its specific trityloxyimino group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C31H22N4O2S3 |
---|---|
Molecular Weight |
578.7 g/mol |
IUPAC Name |
O-(1,3-benzothiazol-2-yl) (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-trityloxyiminoethanethioate |
InChI |
InChI=1S/C31H22N4O2S3/c32-29-33-25(20-39-29)27(28(38)36-30-34-24-18-10-11-19-26(24)40-30)35-37-31(21-12-4-1-5-13-21,22-14-6-2-7-15-22)23-16-8-3-9-17-23/h1-20H,(H2,32,33)/b35-27- |
InChI Key |
DULNXFJHDHLRLB-LSWMGQQCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O/N=C(/C4=CSC(=N4)N)\C(=S)OC5=NC6=CC=CC=C6S5 |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)ON=C(C4=CSC(=N4)N)C(=S)OC5=NC6=CC=CC=C6S5 |
Origin of Product |
United States |
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